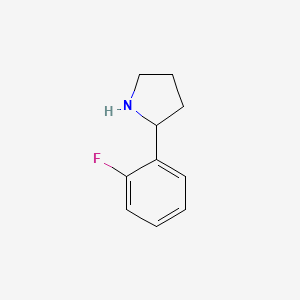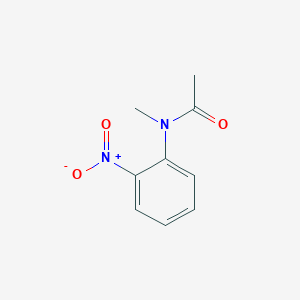
2-(2-Fluorophenyl)pyrrolidine
Overview
Description
2-(2-Fluorophenyl)pyrrolidine is a useful research compound. Its molecular formula is C10H12FN and its molecular weight is 165.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticoccidial Agents
2-(2-Fluorophenyl)pyrrolidine derivatives, specifically 2-(4-Fluorophenyl)-3-(4-pyridinyl)-5-substituted pyrroles, have shown promise as potent inhibitors of Eimeria tenella PKG, an enzyme critical for the survival of certain parasites. These compounds have been synthesized and tested both in vitro and in vivo for their anticoccidial activities, indicating potential applications in the treatment of coccidiosis, a parasitic disease in poultry and livestock (Qian et al., 2006).
Chemosensors for Metal Ions
Pyrrolidine constrained bipyridyl-dansyl conjugates have been developed as selective chemosensors for metal ions like aluminum (Al3+). These compounds, created through click chemistry, function as ratiometric and colorimetric sensors based on internal charge transfer (ICT), highlighting the potential of fluorophenylpyrrolidine derivatives in environmental and biological monitoring (Maity & Govindaraju, 2010).
Fluorescent Chemosensors for Iron Ions
Fluorophenylpyrrolidine-based compounds have been synthesized for use as fluorescent chemosensors with high selectivity for Fe3+/Fe2+ ions. This class of compounds, particularly the 2H-pyrrolo[3,4-c]pyridine-1,3,6(5H)-trione moiety, is notable for its ability to detect iron ions in biological settings, including living cells, which could be significant for biomedical research and diagnostics (Maity et al., 2018).
Organocatalysts in Chemical Synthesis
The synthesis of (S)-2-(fluorodiphenylmethyl)pyrrolidine from commercially available materials has been described, focusing on its application as an organocatalyst for the stereoselective epoxidation of α,β-unsaturated aldehydes. This synthesis route highlights the potential of fluorophenylpyrrolidine derivatives in organic synthesis, particularly in facilitating selective chemical reactions (Sparr et al., 2010).
Chemical Sensing and Imaging
Fluorophenylpyrrolidine derivatives have been utilized in the development of low-molecular-weight fluorescent sensors. These sensors demonstrate a bathochromic shift in emission wavelength when binding with zinc ions (Zn2+), indicating their potential use in chemical sensing and cellular imaging (Hagimori et al., 2015).
Safety and Hazards
2-(2-Fluorophenyl)pyrrolidine is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
Future Directions
Pyrrolidines, including 2-(2-Fluorophenyl)pyrrolidine, are present in many natural products and pharmacologically important agents . Their key roles in pharmacotherapy make them a versatile scaffold for designing and developing novel biologically active compounds and drug candidates . This suggests that there is potential for further exploration and development of pyrrolidine derivatives in the future .
Mechanism of Action
Target of Action
Pyrrolidine derivatives, which include 2-(2-fluorophenyl)pyrrolidine, are known to interact with a wide range of biological targets . These targets can vary depending on the specific functional groups present in the pyrrolidine derivative.
Mode of Action
Pyrrolidine derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes . The specific interactions and resulting changes would depend on the nature of the target and the specific functional groups present in the this compound molecule.
Biochemical Pathways
Pyrrolidine derivatives are known to influence a wide range of biochemical pathways . The specific pathways affected would depend on the nature of the target and the specific functional groups present in the this compound molecule.
Pharmacokinetics
The pyrrolidine ring is known to contribute to the efficient exploration of the pharmacophore space due to sp3-hybridization, which can impact the bioavailability of the compound .
Result of Action
Pyrrolidine derivatives are known to have a wide range of biological activities . The specific effects would depend on the nature of the target and the specific functional groups present in the this compound molecule.
Action Environment
It is known that the pyrrolidine ring’s non-planarity allows for increased three-dimensional coverage, which could potentially influence the compound’s action in different environments .
Biochemical Analysis
Biochemical Properties
2-(2-Fluorophenyl)pyrrolidine plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, the pyrrolidine ring in this compound is known to interact with enzymes such as cholinesterases and carbonic anhydrases, potentially inhibiting their activity . These interactions are primarily due to the compound’s ability to fit into the active sites of these enzymes, thereby blocking substrate access and inhibiting enzyme function.
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling pathways such as the MAPK/ERK pathway, leading to altered gene expression and cellular responses . Additionally, this compound can affect cellular metabolism by interacting with metabolic enzymes, thereby influencing the overall metabolic flux within the cell.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, this compound can inhibit enzyme activity by binding to the active site, preventing substrate access . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as exposure to light or heat . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound can exert beneficial effects, such as modulating enzyme activity and influencing cellular signaling pathways . At higher doses, this compound can cause toxic or adverse effects, including cellular toxicity and disruption of normal cellular functions. Threshold effects have been observed, where the compound’s effects become significantly pronounced beyond a certain dosage level.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its metabolism and biotransformation . These interactions can influence the metabolic flux and levels of various metabolites within the cell. Additionally, this compound can affect the activity of metabolic enzymes, thereby altering the overall metabolic profile of the cell.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by transporters such as ABC transporters, influencing its localization and accumulation within different cellular compartments . Additionally, binding proteins can facilitate the distribution of this compound within tissues, affecting its overall bioavailability and activity.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. This compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, where it exerts its effects . The localization of this compound can impact its activity and function, as it may interact with different biomolecules depending on its subcellular location.
Properties
IUPAC Name |
2-(2-fluorophenyl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN/c11-9-5-2-1-4-8(9)10-6-3-7-12-10/h1-2,4-5,10,12H,3,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOJCVVKIBLHAGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20394195 | |
| Record name | 2-(2-fluorophenyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20394195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72216-04-7 | |
| Record name | 2-(2-fluorophenyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20394195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















